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molecular formula C7H5N3O2S B8388532 1-(3-nitrothiophen-2-yl)-1H-pyrazole

1-(3-nitrothiophen-2-yl)-1H-pyrazole

Cat. No. B8388532
M. Wt: 195.20 g/mol
InChI Key: ZEQXIZOOBLSVOS-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

Potassium tert-butoxide (2.28 g, 20.3 mmol) and 1H-pyrazole (2.02 g, 29.7 mmol) in DMF (50 ml) was stirred for 30 min. 2-chloro-3-nitrothiophene (2.56 g, 15.6 mmol) was added and the solution was placed into a preheated oil bath at 100° C. After stirring for 1 h, the solution was diluted with brine and extracted with diethyl ether. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was flash chromatographed with 9:1, 4:1, 7:3, 3:2, and 1:1 hexane:ethyl acetate as the eluant to yield impure 1-(3-nitrothiophen-2-yl)-1H-pyrazole. Method [1] Retention time 1.52 min by HPLC (MH+196).
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[NH:7]1[CH:11]=[CH:10][CH:9]=[N:8]1.Cl[C:13]1[S:14][CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19]>CN(C=O)C.[Cl-].[Na+].O>[N+:18]([C:17]1[CH:16]=[CH:15][S:14][C:13]=1[N:7]1[CH:11]=[CH:10][CH:9]=[N:8]1)([O-:20])=[O:19] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.02 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
ClC=1SC=CC1[N+](=O)[O-]
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was placed into a preheated oil bath at 100° C
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed with 9:1, 4:1, 7:3, 3:2, and 1:1 hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(SC=C1)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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